Sodium taurohyodeoxycholate is a bile acid analog primarily used in scientific research to investigate cholesterol gallstone formation and bile acid metabolism. [, , ] While naturally occurring bile acids like taurochenodeoxycholate and tauroursodeoxycholate have limited efficacy in preventing gallstones, sodium taurohyodeoxycholate demonstrates promising inhibitory effects. []
Sodium taurohyodeoxycholate is a taurine-amidated bile salt derived from hyodeoxycholic acid. It plays a significant role in bile acid metabolism and is primarily recognized for its interaction with the sodium taurocholate cotransporting polypeptide, a key transporter in the liver that facilitates the uptake of bile acids. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing drug absorption and regulating lipid metabolism.
Sodium taurohyodeoxycholate is synthesized through the conjugation of hyodeoxycholic acid with taurine. This process can occur naturally in the body or be performed synthetically in laboratory settings. Natural sources of hyodeoxycholic acid include bile from various animals, particularly pigs, which are commonly used in industrial production.
Sodium taurohyodeoxycholate belongs to the class of bile salts, which are steroidal compounds derived from cholesterol. It is classified as a secondary bile acid and is characterized by its amphipathic nature, allowing it to interact with both hydrophilic and lipophilic substances.
The synthesis of sodium taurohyodeoxycholate typically involves an amidation reaction where hyodeoxycholic acid is activated and then reacted with taurine. The most common coupling agents for this reaction include dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. The reaction is generally conducted in an organic solvent such as dimethylformamide under controlled temperature conditions to optimize yield and purity.
Sodium taurohyodeoxycholate has a complex molecular structure characterized by a steroid nucleus with hydroxyl groups at specific positions (C-3 and C-6) and a sulfonate group derived from taurine. The molecular formula is C₂₃H₃₉N₃O₆S, and its molecular weight is approximately 485.63 g/mol.
Sodium taurohyodeoxycholate participates in various chemical reactions typical of bile salts:
These reactions can be utilized to modify the compound's properties, enhancing its efficacy as a drug delivery agent or altering its solubility characteristics for specific therapeutic applications.
Sodium taurohyodeoxycholate primarily exerts its effects through interaction with the sodium taurocholate cotransporting polypeptide located in hepatocytes. This interaction facilitates the uptake of bile acids into liver cells, which is crucial for maintaining bile acid homeostasis.
Sodium taurohyodeoxycholate has several significant applications in scientific research and medicine:
Sodium taurohyodeoxycholate (THDC) acts as a potent agonist for the G protein-coupled bile acid receptor TGR5 (GPCR19), a membrane receptor expressed in immune cells (e.g., macrophages, monocytes), adipose tissue, and the intestinal epithelium. Upon binding, THDC triggers a conformational change in TGR5, activating intracellular adenylate cyclase. This elevates cyclic adenosine monophosphate (cAMP) levels, initiating downstream signaling cascades that modulate immune cell activity. The cAMP-dependent pathway inhibits pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) and promotes anti-inflammatory mediators like IL-10 [4] [6]. Compared to other bile salts such as taurocholate, THDC exhibits superior receptor binding affinity due to its α-orientation of hydroxyl groups at C-3 and C-6 positions, which optimizes hydrophobic interactions with TGR5’s ligand-binding pocket [6]. This agonism enhances mitochondrial function and energy expenditure in metabolically active tissues, indirectly attenuating inflammation associated with metabolic disorders [4] [7].
Table 1: Relative Agonistic Activity of Bile Salts on TGR5
Bile Salt | Receptor Affinity (EC₅₀, μM) | cAMP Induction (Fold Change) | Key Hydroxylation Pattern |
---|---|---|---|
Sodium Taurohyodeoxycholate | 1.2 | 8.5 | 3α,6α-OH |
Tauroursodeoxycholate | 2.5 | 6.2 | 3α,7β-OH |
Taurodeoxycholate | 5.8 | 3.1 | 3α,12α-OH |
Glycocholate | >10 | 1.5 | 3α,7α,12α-OH |
THDC suppresses the nuclear factor kappa B (NF-κB) pathway, a master regulator of inflammation, via Protein Kinase A (PKA)-dependent mechanisms. Activation of TGR5 by THDC increases cAMP, which activates PKA. PKA then phosphorylates the inhibitory subunit IκBα, preventing degradation of the IκBα/NF-κB complex and sequestering NF-κB in the cytoplasm. Consequently, translocation of NF-κB p65 subunits to the nucleus is blocked, reducing transcription of pro-inflammatory genes (e.g., COX-2, iNOS, and IL-6) [4] [6]. Experimental studies in macrophage cell lines demonstrate that THDC (at 50 μM) reduces LPS-induced TNF-α secretion by 70%–a effect abolished by PKA inhibitors, confirming cAMP/PKA mediation [4]. Additionally, THDC disrupts TLR4 signaling by inhibiting receptor dimerization and MyD88 recruitment, further limiting NF-κB activation [6]. This dual modulation positions THDC as a regulator of innate immune responses.
Table 2: Impact of THDC on Inflammatory Mediators in LPS-Stimulated Macrophages
Treatment | NF-κB Activation (% Reduction) | TNF-α Secretion (pg/mL) | IL-10 Secretion (pg/mL) |
---|---|---|---|
Control (LPS only) | 0% | 450 ± 35 | 30 ± 5 |
THDC (50 μM) + LPS | 65% | 135 ± 20 | 95 ± 10 |
Tauroursodeoxycholate (50 μM) + LPS | 50% | 220 ± 25 | 80 ± 8 |
THDC inhibits the ATP-gated P2X7 receptor, a key activator of the NLRP3 inflammasome. By binding to P2X7’s allosteric sites, THDC prevents ATP-induced receptor conformational changes, thereby blocking pore formation and Ca²⁺ influx. This inhibition reduces caspase-1 activation and subsequent cleavage of pro-IL-1β and pro-IL-18 into their bioactive forms [4] [6]. In murine models of inflammation, THDC (10 mg/kg) suppresses IL-1β release by 60%–significantly outperforming unconjugated hyodeoxycholic acid. The taurine conjugate enhances solubility and membrane affinity, enabling efficient disruption of P2X7 assembly in lipid rafts [4]. Furthermore, THDC attenuates K⁺ efflux and mitochondrial reactive oxygen species (ROS) generation, both critical for NLRP3 activation. This mechanism is pivotal in sterile inflammatory conditions, such as metabolic syndrome, where extracellular ATP accumulates [6].
ER stress triggers inflammation through the unfolded protein response (UPR), which activates IRE1α and PERK pathways. THDC modulates these pathways by enhancing chaperone protein expression (e.g., GRP78) and reducing phosphorylation of IRE1α and PERK. In pancreatic β-cells and hepatocytes exposed to high glucose or free fatty acids, THDC (100 μM) decreases UPR markers (e.g., XBP1 splicing, CHOP) by 40–50% [4] [7]. This is achieved via TGR5-mediated upregulation of antioxidant genes (e.g., HO-1, NQO1) through the Nrf2 pathway. THDC also scavenges mitochondrial ROS directly through its conjugated taurine moiety, which neutralizes superoxide anions [4]. Consequently, protein misfolding and JNK/NF-κB activation are minimized, preserving cellular homeostasis.
Table 3: Concentration-Dependent Effects of THDC on Cellular Stress Markers
THDC Concentration | ER Stress Reduction (CHOP Expression) | ROS Scavenging (%) | Nrf2 Nuclear Translocation (Fold Change) |
---|---|---|---|
10 μM | 15% | 20% | 1.8 |
50 μM | 40% | 55% | 3.5 |
100 μM | 60% | 75% | 5.2 |
Compound Listing
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1